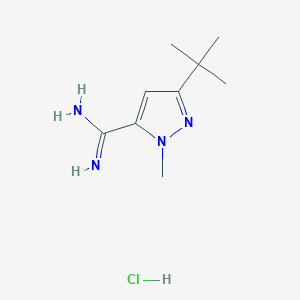

5-tert-Butyl-2-methyl-2H-pyrazole-3-carboxamidine; hydrochloride

Description

Properties

IUPAC Name |

5-tert-butyl-2-methylpyrazole-3-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4.ClH/c1-9(2,3)7-5-6(8(10)11)13(4)12-7;/h5H,1-4H3,(H3,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMXUPVQMJJOKJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)C(=N)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355334-95-0 | |

| Record name | 1H-Pyrazole-5-carboximidamide, 3-(1,1-dimethylethyl)-1-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1355334-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 5-tert-Butyl-2-methyl-2H-pyrazole-3-carboxamidine; hydrochloride typically involves:

- Construction of the pyrazole ring via cyclization of appropriate hydrazine derivatives with β-ketoesters or β-diketones.

- Introduction of the tert-butyl and methyl substituents on the pyrazole ring through selection of starting materials or post-cyclization modifications.

- Conversion of the pyrazole-3-carboxylic acid or ester precursor into the carboxamidine functional group.

- Formation of the hydrochloride salt by treatment with hydrochloric acid or HCl in dioxane.

Key Synthetic Routes

Cyclization to Form Pyrazole Core

One common approach involves the reaction of tert-butyl hydrazine with 2-methyl-3-oxobutanoic acid or its ester derivatives under reflux conditions in solvents such as ethanol or methanol to form the pyrazole ring with the desired substituents (tert-butyl at position 5 and methyl at position 2).

Conversion to Carboxamidine

The carboxamidine group at position 3 is typically introduced by transforming the carboxylic acid or ester functional group into an amidine. This can be achieved by:

- Activation of the carboxylic acid or ester to a more reactive intermediate (e.g., acid chloride or imidate ester).

- Reaction with ammonia or an amine source under controlled conditions to form the amidine.

- Subsequent protonation with hydrochloric acid to yield the hydrochloride salt.

This step requires careful control of reaction conditions to avoid hydrolysis or side reactions.

Protection and Deprotection Strategies

In some synthetic protocols, protecting groups such as tert-butoxycarbonyl (Boc) may be employed to protect reactive amine sites during intermediate steps. Deprotection is then carried out using hydrochloric acid in dioxane to yield the free amine hydrochloride salt.

Detailed Reaction Conditions and Intermediates

| Step | Reaction Description | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|---|

| 1 | Cyclization of tert-butyl hydrazine with 2-methyl-3-oxobutanoic acid | Reflux in ethanol or methanol, catalyst (acid or base) | Formation of 5-tert-butyl-2-methylpyrazole-3-carboxylic acid or ester | Yields typically moderate to high (50-80%) |

| 2 | Activation of carboxylic acid/ester to reactive intermediate | Thionyl chloride or other chlorinating agents | Formation of acid chloride or imidate intermediate | Requires anhydrous conditions |

| 3 | Reaction with ammonia or amine source | Ammonia in solvent (e.g., methanol), room temperature to reflux | Formation of carboxamidine derivative | Careful control to prevent hydrolysis |

| 4 | Formation of hydrochloride salt | Treatment with HCl in dioxane or gaseous HCl | Formation of 5-tert-Butyl-2-methyl-2H-pyrazole-3-carboxamidine hydrochloride | Facilitates purification and stability |

Research Findings and Optimization

Reaction Yields and Purity

- Cyclization reactions to form the pyrazole core generally yield 50-80% of the intermediate carboxylic acid or ester.

- Conversion to carboxamidine and subsequent hydrochloride salt formation typically proceed with yields above 70% when optimized.

- Purification is commonly achieved by crystallization from appropriate solvents or by chromatographic methods.

Reaction Parameters Impact

- Temperature: Elevated temperatures (reflux) favor cyclization but require monitoring to avoid decomposition.

- Solvent choice: Alcohols (methanol, ethanol) are preferred for cyclization; aprotic solvents may be used for amidine formation.

- Catalyst: Acidic or basic catalysts can accelerate cyclization; acid catalysts may also facilitate amidine formation.

- Protection/deprotection: Use of Boc protecting groups improves selectivity in multi-step syntheses, with deprotection using HCl in dioxane being mild and efficient.

Alternative Synthetic Approaches

- Some methods utilize hydrazine derivatives and β-keto esters with different substituents to access pyrazole analogues, which can be adapted for the target compound.

- Cyclization of dialkyl acetone-1,3-dicarboxylates with monosubstituted hydrazines provides an alternative route to pyrazole derivatives, which can be further functionalized to carboxamidine forms.

- Optimization of reaction times, reagent stoichiometry, and purification techniques enhances overall efficiency.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-tert-Butyl-2-methyl-2H-pyrazole-3-carboxamidine; hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as halogens or alkylating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

The compound features a tert-butyl group and a carboxamidine moiety, contributing to its lipophilicity and potential biological activity. The presence of nitrogen atoms in the pyrazole ring allows for various interactions with biological targets.

Medicinal Chemistry

5-tert-butyl-2-methyl-2H-pyrazole-3-carboxamidine hydrochloride is under investigation for its potential as an anticancer agent . Preliminary studies indicate that similar pyrazole derivatives can inhibit cancer cell proliferation, particularly in cell lines such as MCF7 (breast cancer) and A549 (lung cancer) . The compound's mechanism may involve enzyme inhibition that affects metabolic pathways critical for tumor growth.

Enzyme Inhibition Studies

This compound is being explored for its ability to inhibit specific enzymes associated with disease progression. Enzyme inhibition can lead to altered metabolic pathways, impacting cell growth and survival. Research has shown that pyrazole derivatives can interact with various enzymes through hydrogen bonding and hydrophobic interactions, potentially leading to therapeutic applications in treating metabolic disorders .

Biochemical Research

The compound plays a crucial role in biochemical assays due to its ability to influence cellular processes such as signaling pathways, gene expression, and apoptosis. It has been noted that pyrazole derivatives can affect cellular metabolism and proliferation . Understanding these interactions can provide insights into the compound's therapeutic potential.

Agrochemical Development

In addition to its medicinal applications, 5-tert-butyl-2-methyl-2H-pyrazole-3-carboxamidine hydrochloride is utilized in the development of agrochemicals. Its chemical structure allows it to act as a building block for synthesizing more complex compounds used in pest control and crop protection .

Material Science

The compound's unique properties make it suitable for applications in materials science, particularly in the development of polymers and other materials that require specific chemical functionalities .

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of pyrazole derivatives, 5-tert-butyl-2-methyl-2H-pyrazole-3-carboxamidine hydrochloride was tested against various cancer cell lines. Results indicated significant cytotoxic effects at specific concentrations, suggesting its potential as a therapeutic agent .

Case Study 2: Enzyme Interaction

Research focused on the enzyme inhibition capabilities of this compound revealed that it could effectively inhibit certain enzymes involved in cancer metabolism. The study highlighted the importance of structural modifications in enhancing inhibitory activity .

Biological Activity

5-tert-Butyl-2-methyl-2H-pyrazole-3-carboxamidine; hydrochloride is a compound that belongs to the pyrazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and potential therapeutic applications.

Molecular Formula : C₉H₁₇ClN₄

Molecular Weight : 216.71 g/mol

CAS Number : 1355334-95-0

The compound features a tert-butyl group, a methyl group, and a carboxamidine functional group, contributing to its unique chemical behavior and biological activity.

The exact mechanism of action for 5-tert-butyl-2-methyl-2H-pyrazole-3-carboxamidine is not fully understood. However, similar pyrazole derivatives have shown the ability to interact with various biological targets:

- Target Binding : It is hypothesized that this compound can bind with high affinity to multiple receptors, influencing various signaling pathways.

- Biochemical Pathways : Pyrazole derivatives are known to affect numerous biochemical pathways, including those involved in cell proliferation and apoptosis.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 5-tert-butyl-2-methyl-2H-pyrazole-3-carboxamidine. Here are some notable findings:

- Cell Line Studies : The compound has demonstrated significant growth inhibition against various cancer cell lines. For instance:

| Cell Line | IC₅₀ (µM) | Notes |

|---|---|---|

| MCF7 | 3.79 | Effective growth inhibition |

| NCI-H460 | 42.30 | Significant cytotoxicity |

| Hep-2 | 3.25 | Strong cytotoxic potential |

Enzyme Inhibition

The compound is also being investigated for its role in enzyme inhibition, particularly in pathways related to cancer progression and inflammation. Similar compounds have been shown to inhibit dihydroorotate dehydrogenase (DHODH), a target for cancer therapy .

Case Studies

- Study on Anticancer Activity : A recent study evaluated several pyrazole derivatives for their cytotoxic effects on different cancer cell lines. The results indicated that compounds structurally similar to 5-tert-butyl-2-methyl-2H-pyrazole-3-carboxamidine exhibited significant inhibition rates, suggesting potential as therapeutic agents .

- Enzyme Interaction Studies : Research focused on the interaction of pyrazole derivatives with specific enzymes has revealed their capability to modulate enzyme activity significantly, leading to altered cellular responses that may benefit therapeutic strategies against cancers.

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

The CAS database () identifies several compounds with structural similarity to 5-tert-Butyl-2-methyl-2H-pyrazole-3-carboxamidine hydrochloride, ranked by Tanimoto similarity scores:

Key Observations :

- 3-tert-Butyl-1-methylpyrazole-5-carboxylic Acid (similarity 0.87) shares the pyrazole core and tert-butyl/methyl substituents but replaces the carboxamidine with a carboxylic acid. This substitution drastically alters physicochemical properties: the carboxylic acid is ionized at physiological pH (enhancing hydrophilicity), whereas the carboxamidine (a strong base) remains protonated, favoring interactions with acidic biological targets .

- Indazole Derivatives (e.g., 635702-60-2) exhibit lower similarity (0.76–0.79) due to the indazole core, which introduces an additional fused benzene ring. This increases aromatic surface area and may enhance binding to hydrophobic pockets in proteins .

- N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-chloro-acetamide hydrochloride () shares the pyrazole core and hydrochloride salt but features a benzyl group (increasing lipophilicity) and a chloroacetamide moiety (electrophilic reactivity), which may confer distinct biological activity compared to the carboxamidine group .

Functional Group and Solubility Considerations

- Carboxamidine vs. Carboxylic Acid : The carboxamidine group in the target compound is a strong base (pKa ~11–12), ensuring protonation and positive charge under physiological conditions. This contrasts with the carboxylic acid (pKa ~4–5) in 175277-11-9, which is deprotonated at pH 7.3. The charge difference impacts membrane permeability and target engagement .

- Hydrochloride Salt : The hydrochloride form improves aqueous solubility, a trait shared with 635702-60-2 and the acetamide derivative in . This is critical for bioavailability in drug formulations .

Q & A

Q. How can heterogeneous catalysis be applied to scale up synthesis sustainably?

- Methodological Answer : Immobilize palladium catalysts on mesoporous silica (e.g., SBA-15) to enhance recyclability. Green metrics (e.g., E-factor) should be calculated to compare waste generation across catalytic systems .

Q. What strategies mitigate air-sensitive handling challenges for this hydrochloride salt?

- Methodological Answer : Use gloveboxes with O2/H2O levels <1 ppm for weighing and reaction setup. Schlenk-line techniques enable safe transfers, while in-line FT-IR probes monitor moisture ingress during synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.